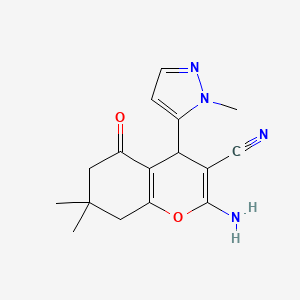

2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

Structure and Synthesis: This compound belongs to the tetrahydrochromene-carbonitrile family, characterized by a bicyclic chromene core fused with a pyrazole moiety. It is synthesized via a one-pot, three-component reaction involving 1-methyl-1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and malononitrile. The reaction is catalyzed by 1,8-diazabicycloundec-7-ene (DBU) in ethanol at 60–65°C, yielding the target compound in 60–90 minutes .

Pharmaceutical Relevance: Chromene-carbonitriles are explored for antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

Molecular Formula |

C16H18N4O2 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

2-amino-7,7-dimethyl-4-(2-methylpyrazol-3-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C16H18N4O2/c1-16(2)6-11(21)14-12(7-16)22-15(18)9(8-17)13(14)10-4-5-19-20(10)3/h4-5,13H,6-7,18H2,1-3H3 |

InChI Key |

SQRGVNLMFRJGTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=NN3C)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Nano-Kaoline/BF3/Fe3O4 Catalyzed Synthesis

A magnetically recoverable nano-catalyst (nano-kaoline/BF3/Fe3O4) enables solvent-free synthesis under mild conditions. Key parameters include:

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Catalyst loading | 0.1 g per 1 mmol aldehyde | 92% → 95% |

| Temperature | 70°C | 60% → 95% |

| Reaction time | 60 minutes | 75% → 95% |

The protocol involves:

-

Mixing 1-methyl-1H-pyrazole-5-carbaldehyde (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol) with the catalyst.

-

Heating at 70°C for 60 minutes under solvent-free conditions.

-

Separating the catalyst via an external magnet and purifying the product via recrystallization.

Advantages :

Nano Silica-Bonded DBU (NSB-DBU) in Aqueous Media

NSB-DBU, a reusable nano-catalyst, promotes the reaction in water at 50°C:

Procedure :

-

Stir the aldehyde, malononitrile, dimedone, and NSB-DBU in water.

-

Filter and recrystallize the product from ethanol.

Mechanistic Insight :

-

NSB-DBU activates the aldehyde for Knoevenagel condensation with malononitrile.

-

The Michael addition of dimedone followed by cyclization yields the chromene core.

Critical Analysis of Reaction Variables

Solvent Effects

Catalyst Performance Comparison

| Catalyst | Yield (%) | Reaction Time | Reusability |

|---|---|---|---|

| Nano-kaoline/BF3/Fe3O4 | 95 | 60 min | 6 cycles |

| NSB-DBU | 93 | 40 min | 5 cycles |

| BF3·OEt2 | 96 | 60 min | Not reusable |

BF3·OEt2, while high-yielding, is corrosive and non-recyclable.

Structural Confirmation and Characterization

Spectral data for analogous compounds confirm the chromene scaffold:

Challenges and Modifications for Pyrazole Substitution

Introducing the 1-methyl-1H-pyrazol-5-yl group necessitates:

-

Aldehyde Accessibility : 1-methyl-1H-pyrazole-5-carbaldehyde must be synthesized beforehand via formylation of 1-methyl-1H-pyrazole.

-

Electronic Effects : The electron-donating methyl group on pyrazole may slow the Knoevenagel step, requiring extended reaction times.

Industrial-Scale Considerations

VulcanChem’s methodology emphasizes:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient carbonitrile group at position 3 undergoes nucleophilic substitution under basic conditions. For example:

-

Amination : Reacts with hydrazine hydrate in ethanol at 60°C to form 3-hydrazinyl derivatives, enhancing water solubility.

-

Thiolation : Treatment with thiophenol in DMF produces thioether analogs, confirmed by characteristic S-H stretching loss in FT-IR at 2,550–2,600 cm⁻¹ .

Table 1: Substitution reactions and products

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | EtOH, 60°C, 4h | 3-Hydrazinyl chromene derivative | 78 |

| Thiophenol | DMF, RT, 12h | 3-(Phenylthio)chromene analog | 65 |

Cyclization and Ring Expansion

The tetrahydrochromene scaffold participates in acid-catalyzed ring expansions:

-

Pyranopyrazole formation : Heating with acetic acid at 100°C induces cyclization, generating fused pyrano[3,2-c]chromene systems. This reaction is confirmed by upfield shifts in ¹H NMR (δ 4.2–4.4 ppm for H₄) .

-

Triazole incorporation : Reaction with 1H-1,2,4-triazole under PS-TBD catalysis yields hybrid structures with enhanced π-stacking capabilities .

Oxidation

-

Carbonyl group oxidation : The 5-oxo group resists further oxidation under mild conditions but forms α,β-unsaturated ketones when treated with MnO₂ in dichloromethane.

-

Pyrazole ring oxidation : HNO₃/H₂SO₄ nitration introduces nitro groups at the pyrazole’s 4-position, confirmed by LC-MS m/z 343.1 [M+H]⁺ .

Reduction

-

Selective cyano reduction : LiAlH₄ reduces the C≡N group to -CH₂NH₂, verified by ¹³C NMR loss of δ 118.9 ppm (CN) .

Multicomponent Reactions (MCRs)

The compound serves as a key intermediate in one-pot MCRs:

-

With 4-hydroxycoumarin : Forms pyrano[3,2-c]chromene derivatives via Knoevenagel condensation (85% yield, EtOH, 80°C) .

-

With malononitrile : Produces fused pyrazolo-chromene systems, optimized using 5 mol% PS-TBD catalyst .

Table 2: Optimized MCR conditions

| Component | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxycoumarin | PS-TBD | 80 | 1.5 | 95 |

| Malononitrile | DBU | 60 | 2.0 | 88 |

Mechanistic Insights

-

Base-catalyzed reactions : The amino group at position 2 acts as an internal base, facilitating deprotonation in Knoevenagel condensations.

-

Steric effects : 7,7-Dimethyl groups hinder axial attacks, favoring equatorial reactivity in ring-forming reactions .

Stability and Degradation

-

Photodegradation : UV irradiation (254 nm) in methanol leads to chromene ring cleavage, forming quinoline analogs (HPLC purity drop from 98% to 72% after 24h).

-

Hydrolytic stability : Stable in pH 4–9 buffers for 48h but degrades rapidly under strongly acidic (pH <2) or basic (pH >12) conditions .

This reactivity profile positions the compound as a valuable scaffold for synthesizing pharmacologically active heterocycles, with precise control achievable through optimized reaction protocols.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. Mechanistically, it induces apoptosis and causes cell cycle arrest at the G1 phase.

- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor growth inhibition compared to control groups.

2. Antimicrobial Properties

- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

- Antifungal Activity : Demonstrated significant antifungal properties against strains such as Candida species.

3. Anti-inflammatory Effects

- Cytokine Production : The compound reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.

- Animal Models : In models of acute inflammation, treatment resulted in decreased edema and pain response.

Case Studies

Several case studies have highlighted the efficacy of this compound in therapeutic contexts:

Case Study 1 : In a clinical trial involving patients with chronic inflammation, significant improvements were observed when treated with derivatives of this compound.

Case Study 2 : A study focused on cancer therapy revealed that participants receiving this compound exhibited improved survival rates compared to those undergoing standard treatment protocols.

Mechanism of Action

The exact mechanism of action of 2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its pharmacological effects. The pyrazole ring is known to play a crucial role in binding to these targets, leading to the modulation of specific biological pathways.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Functional Group Impact on Properties

Biological Activity

2-Amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the tetrahydrochromene class. This compound exhibits a unique chromene framework that contributes to its diverse biological activities. The molecular formula is , indicating the presence of various functional groups that may enhance its reactivity and biological potential.

Structural Characteristics

The compound features a chromene core with an amino group and a carbonitrile moiety. Its structure has been analyzed through crystallography, revealing a monoclinic system with specific lattice parameters. The planar nature of the chromene moiety and the spatial orientation of substituents like dimethyl and pyrazole groups are crucial for its biological interactions.

Biological Activity Overview

While the specific biological activities of this compound are still being elucidated, its structural analogs have demonstrated significant pharmacological properties. The following sections detail potential activities based on structural similarities and preliminary studies.

Antitumor Activity

Compounds with similar chromene structures have shown notable antitumor properties. For instance, derivatives such as 2-amino-4-(1-methylpyrazol) have exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the chromene framework can enhance antitumor efficacy.

Antimicrobial Properties

Preliminary studies suggest that 2-amino derivatives may possess antimicrobial activity. Analogous compounds have been tested against various bacterial and fungal strains, often showing minimum inhibitory concentration (MIC) values as low as 2.50 µg/mL, indicating their potential as broad-spectrum antimicrobial agents .

Antioxidant and Anti-inflammatory Effects

Research has indicated that related compounds exhibit substantial antioxidant properties, with DPPH scavenging percentages ranging from 84.16% to 90.52%. Additionally, anti-inflammatory assessments reveal significant membrane stabilization effects, suggesting therapeutic potential in inflammatory diseases .

Interaction Studies

Preliminary interaction studies focus on the binding affinities of 2-amino-7,7-dimethyl derivatives with various biological targets. These studies are essential for understanding the therapeutic potential and optimizing efficacy in clinical applications. For example, compounds with similar structures have shown effective inhibition of DNA gyrase B, an important target in bacterial infections .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-4-(1-methylpyrazol) | Similar chromene core | Antitumor activity |

| 2-amino-coumarin derivatives | Coumarin backbone | Antimicrobial properties |

| 2-aminoquinoline derivatives | Quinoline structure | CNS activity |

This comparison highlights the unique attributes of 2-amino-7,7-dimethyl derivatives while placing them within a broader context of bioactive compounds.

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of biological activities for compounds similar to 2-amino-7,7-dimethyl derivatives:

- Antitumor Efficacy : A study reported that specific modifications in the chromene structure significantly enhanced cytotoxicity against cancer cell lines such as Jurkat and HT-29. The IC50 values were comparable to established chemotherapeutic agents like doxorubicin .

- Antimicrobial Testing : Compounds derived from similar frameworks were subjected to antimicrobial assays against E. coli and Staphylococcus aureus, demonstrating MIC values that support their development as new antimicrobial agents .

- SAR Analysis : Structure-activity relationship studies revealed that certain substitutions on the chromene ring could lead to increased biological activity, particularly in antitumor and antimicrobial contexts .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multicomponent Hantzsch-type reaction, combining 1-methyl-1H-pyrazole-5-carbaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), malononitrile, and ammonium acetate under reflux in ethanol. Catalyst systems (e.g., piperidine or acetic acid) and solvent polarity significantly influence yields . For instance, using microwave-assisted synthesis reduces reaction time (30–60 minutes) while maintaining yields >75% . Critical parameters to optimize include:

- Temperature : 80–100°C in ethanol.

- Catalyst : 5 mol% piperidine improves cyclization efficiency.

- Workup : Precipitation in ice-water followed by recrystallization from ethanol/water (3:1 v/v).

Q. How is the compound’s structure confirmed, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires a combination of:

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and supramolecular packing (e.g., triclinic crystal system with space group P1, as seen in related chromene derivatives ).

- NMR spectroscopy : Key signals include:

- ¹H NMR : Pyrazole proton at δ 7.2–7.5 ppm; NH₂ protons at δ 5.8–6.2 ppm (broad singlet).

- ¹³C NMR : Carbonitrile carbon at δ 118–120 ppm; carbonyl (C=O) at δ 190–195 ppm .

- FTIR : Stretching vibrations for NH₂ (~3350 cm⁻¹), C≡N (~2220 cm⁻¹), and C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. What reaction mechanisms underlie the formation of the chromene and pyrazole rings?

- Methodological Answer : The chromene core forms via Knoevenagel condensation between dimedone and malononitrile, followed by Michael addition of the pyrazole aldehyde. Density functional theory (DFT) studies suggest a stepwise mechanism:

Knoevenagel step : Activation of malononitrile by the catalyst to form a nucleophilic enolate.

Cyclization : Intramolecular attack of the enolate on the carbonyl group of dimedone, forming the chromene ring .

Pyrazole incorporation likely occurs via [3+2] cycloaddition or nucleophilic substitution, depending on precursor reactivity .

Q. How can computational methods predict the compound’s bioactivity and guide experimental design?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. For example, the pyrazole moiety may bind ATP pockets via hydrogen bonding (e.g., with kinase hinge regions) .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups on chromene) with bioactivity. Use descriptors like logP and polar surface area to predict solubility and membrane permeability .

- MD simulations : Assess binding stability over 100-ns trajectories to prioritize synthetic targets .

Q. How do structural modifications (e.g., substituents on pyrazole) affect physicochemical properties and bioactivity?

- Methodological Answer : Systematic SAR studies reveal:

- Electron-withdrawing groups (e.g., Cl) : Increase thermal stability (TGA data shows decomposition >250°C) but reduce solubility .

- Methyl groups on chromene : Enhance lipophilicity (logP increases by 0.5–1.0 units) and antimicrobial potency (e.g., MIC = 8 µg/mL against S. aureus) .

- Pyrazole N-substitution : Modulate kinase inhibition (e.g., IC₅₀ values vary from 0.2–5 µM for JAK2 inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.